molecular formula C22H22N2O5S B4180366 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4180366
M. Wt: 426.5 g/mol
InChI Key: STTHZJUMLUCUNG-UHFFFAOYSA-N
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Description

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features an indole moiety, a sulfonyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which can then be further functionalized to introduce the sulfonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anti-cancer properties.

    Oxindole: An oxidized form of indole with various biological activities.

Uniqueness

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of an indole moiety, a sulfonyl group, and a cyclohexene ring. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

6-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-21(18-6-2-3-7-19(18)22(26)27)23-16-9-11-17(12-10-16)30(28,29)24-14-13-15-5-1-4-8-20(15)24/h1-5,8-12,18-19H,6-7,13-14H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHZJUMLUCUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
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6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
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6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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